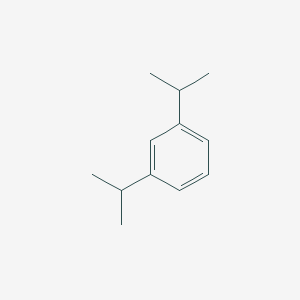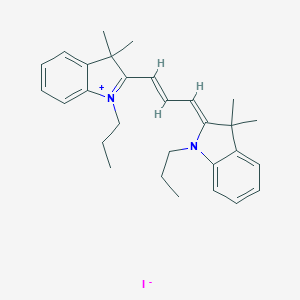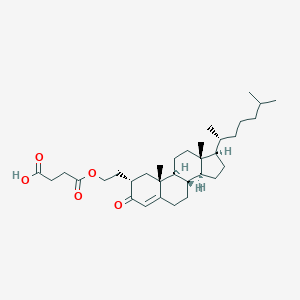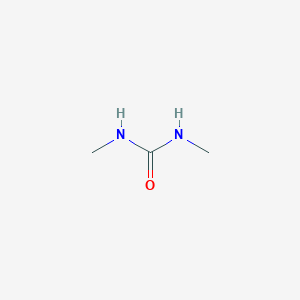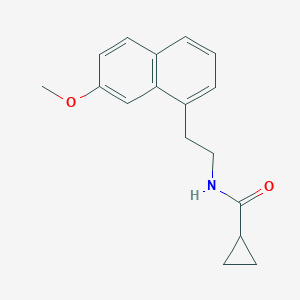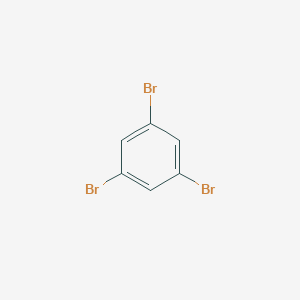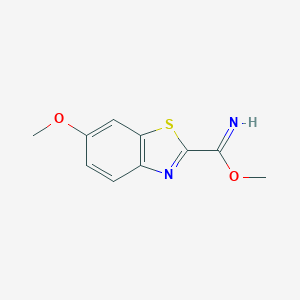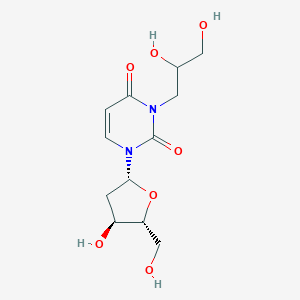
3-(2,3-Dihydroxypropyl)deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dihydroxypropyl)deoxyuridine, also known as DHU, is a modified nucleoside that has been extensively studied due to its potential applications in scientific research. DHU is a derivative of deoxyuridine, a nucleoside that is commonly found in DNA. DHU is synthesized through a multistep process that involves the modification of the deoxyuridine molecule.
Mecanismo De Acción
3-(2,3-Dihydroxypropyl)deoxyuridine exerts its inhibitory effect on thymidylate synthase by binding to the enzyme's active site and preventing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This results in the depletion of the pool of deoxythymidine monophosphate, which is essential for DNA synthesis.
Efectos Bioquímicos Y Fisiológicos
3-(2,3-Dihydroxypropyl)deoxyuridine has been shown to have potent antitumor activity in vitro and in vivo. This is due to its ability to inhibit thymidylate synthase, which is overexpressed in many types of cancer. 3-(2,3-Dihydroxypropyl)deoxyuridine has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,3-Dihydroxypropyl)deoxyuridine has several advantages for use in lab experiments. It is a potent inhibitor of thymidylate synthase, which makes it a valuable tool for studying the role of thymidylate synthase in DNA replication and repair. 3-(2,3-Dihydroxypropyl)deoxyuridine is also relatively easy to synthesize and has a long shelf life. However, 3-(2,3-Dihydroxypropyl)deoxyuridine has some limitations. It is a relatively expensive reagent, which may limit its use in some labs. 3-(2,3-Dihydroxypropyl)deoxyuridine is also not very soluble in water, which may make it difficult to use in some experimental systems.
Direcciones Futuras
There are several future directions for research on 3-(2,3-Dihydroxypropyl)deoxyuridine. One area of research is the development of new analogs of 3-(2,3-Dihydroxypropyl)deoxyuridine with improved potency and selectivity for thymidylate synthase. Another area of research is the development of new methods for delivering 3-(2,3-Dihydroxypropyl)deoxyuridine to cancer cells, which may improve its antitumor activity. Finally, 3-(2,3-Dihydroxypropyl)deoxyuridine may have potential applications in the treatment of viral infections, as it has been shown to inhibit the replication of some viruses.
Métodos De Síntesis
The synthesis of 3-(2,3-Dihydroxypropyl)deoxyuridine involves the modification of the deoxyuridine molecule through a series of chemical reactions. The first step involves the conversion of deoxyuridine to 5-iodo-2'-deoxyuridine through the reaction with iodine. This is followed by the reaction of 5-iodo-2'-deoxyuridine with propylene oxide to form 3-(2-hydroxypropyl)-5-iodo-2'-deoxyuridine. Finally, the 3-(2-hydroxypropyl)-5-iodo-2'-deoxyuridine is treated with sodium borohydride to form 3-(2,3-Dihydroxypropyl)deoxyuridine.
Aplicaciones Científicas De Investigación
3-(2,3-Dihydroxypropyl)deoxyuridine has been extensively studied for its potential applications in scientific research. 3-(2,3-Dihydroxypropyl)deoxyuridine is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis. This makes 3-(2,3-Dihydroxypropyl)deoxyuridine a valuable tool for studying the role of thymidylate synthase in DNA replication and repair. 3-(2,3-Dihydroxypropyl)deoxyuridine has also been used as a probe for studying the structure and function of DNA polymerases.
Propiedades
Número CAS |
126863-75-0 |
|---|---|
Nombre del producto |
3-(2,3-Dihydroxypropyl)deoxyuridine |
Fórmula molecular |
C12H18N2O7 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
3-(2,3-dihydroxypropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O7/c15-5-7(17)4-14-10(19)1-2-13(12(14)20)11-3-8(18)9(6-16)21-11/h1-2,7-9,11,15-18H,3-6H2/t7?,8-,9+,11+/m0/s1 |
Clave InChI |
DWZKAGKLTBJHSX-XZPXGOKESA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N(C2=O)CC(CO)O)CO)O |
SMILES |
C1C(C(OC1N2C=CC(=O)N(C2=O)CC(CO)O)CO)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)N(C2=O)CC(CO)O)CO)O |
Sinónimos |
3-(2,3-dihydroxypropyl)deoxyuridine 3-DHP-dUrd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11H-Benzo[a]fluorene](/img/structure/B165204.png)
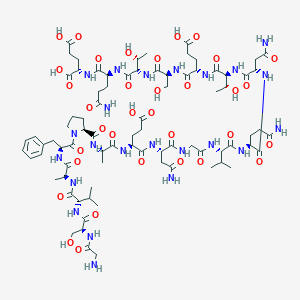
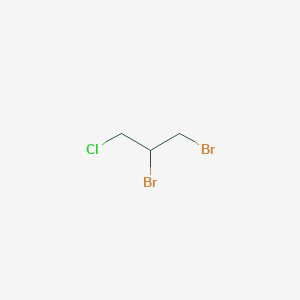
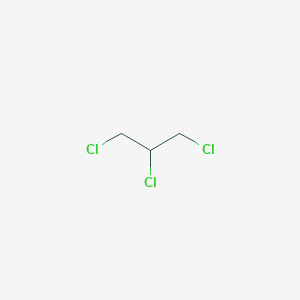
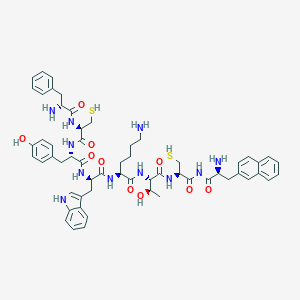
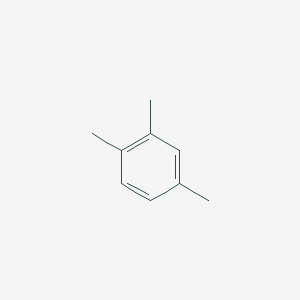
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)
